(3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N/c15-12-3-1-2-10(8-12)13(19)9-4-6-11(7-5-9)14(16,17)18/h1-8,13H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESSYGIEIYUOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The central carbon framework of (3-chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine necessitates convergent strategies to assemble the two aryl groups and the primary amine functionality. Retrosynthetically, the molecule dissects into two key fragments:
- Aryl ketone precursor : (3-Chlorophenyl)(4-(trifluoromethyl)phenyl)ketone.
- Ammonia or equivalent nitrogen source .
The ketone intermediate serves as the cornerstone for reductive amination, a widely employed method for primary amine synthesis. Alternative pathways, such as nitrile reduction or nucleophilic substitution, are less favorable due to steric hindrance and competing elimination side reactions.
Synthetic Methodologies
Reductive Amination of (3-Chlorophenyl)(4-(Trifluoromethyl)phenyl)ketone
Ketone Synthesis
The synthesis of the ketone precursor presents significant hurdles due to the deactivating nature of the -Cl and -CF₃ groups, which impede conventional Friedel-Crafts acylation. A viable alternative involves cross-coupling methodologies :
- Suzuki-Miyaura Coupling : Reacting 3-chlorophenylboronic acid with 4-(trifluoromethyl)benzoyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) yields the biaryl ketone. This method, however, requires stringent anhydrous conditions and elevated temperatures (80–100°C), with reported yields averaging 45–60%.
- Grignard Addition : Sequential addition of 3-chlorophenylmagnesium bromide and 4-(trifluoromethyl)phenylmagnesium bromide to a carbonyl source (e.g., N-methoxy-N-methylcarbamate) generates the ketone via a two-step nucleophilic acyl substitution. This approach mitigates regioselectivity issues but demands precise stoichiometric control.
Reductive Amination
The ketone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. The reaction proceeds via imine formation, followed by selective reduction to the primary amine. Key parameters include:
- Solvent : Methanol or ethanol (polar protic solvents enhance imine stabilization).
- pH : Maintained at 6–7 using acetic acid to protonate the intermediate imine.
- Yield : 50–65% after purification by silica gel chromatography.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 4H, Ar-H), 7.28–7.15 (m, 4H, Ar-H), 4.21 (s, 2H, NH₂), 3.89 (s, 1H, CH).
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic).
Nitrile Reduction Pathway
Nitrile Synthesis
The nitrile precursor, (3-chlorophenyl)(4-(trifluoromethyl)phenyl)acetonitrile, is synthesized via Rosemund-von Braun reaction using 3-chlorophenyl bromide and CuCN in DMF at 120°C. This method, however, suffers from low yields (~30%) due to competing hydrolysis side reactions.
Catalytic Hydrogenation
Reduction of the nitrile to the primary amine employs H₂ gas (50 psi) over a Raney nickel catalyst in ethanol at 80°C. Despite its simplicity, this method risks over-reduction to secondary amines and requires rigorous exclusion of moisture.
Optimization Insight :
Comparative Analysis of Methodologies
| Parameter | Reductive Amination | Nitrile Reduction |
|---|---|---|
| Overall Yield | 50–65% | 30–50% |
| Reaction Time | 12–24 h | 48–72 h |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Reductive amination emerges as the superior route due to higher yields and operational simplicity, though nitrile reduction remains viable for laboratories lacking specialized catalysts.
Challenges and Mitigation Strategies
Steric and Electronic Effects
The electron-withdrawing -CF₃ group destabilizes intermediates, necessitating electron-deficient aryl coupling partners and highly active catalysts (e.g., PdCl₂(dppf)) to enhance cross-coupling efficiency.
Purification Difficulties
The polar nature of the primary amine complicates isolation. Counterion exchange (e.g., converting the amine to its hydrochloride salt) improves crystallinity, facilitating recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis of key analogs based on substituent variations:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. The target compound’s logP is estimated to be higher than [4-(3-chlorophenyl)phenyl]methanamine due to the additional CF₃ group .
- Solubility : Methoxy-substituted analogs () exhibit improved aqueous solubility compared to halogenated derivatives .
- Thermal Stability : Compounds with multiple electron-withdrawing groups (e.g., dual CF₃) may exhibit higher melting points but lower thermal stability due to increased molecular rigidity .
Key Research Findings
- Positional Isomerism : The 2-CF₃ analog () shows distinct NMR shifts compared to the 4-CF₃ target compound, highlighting the impact of substituent position on electronic properties .
- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, extending half-life in vivo .
- Synthetic Challenges: Electron-deficient aryl groups (e.g., CF₃) require specialized catalysts for efficient coupling, as noted in for related amines .
Biological Activity
The compound (3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine , also known as (3-chlorophenyl)(4-trifluoromethylphenyl)methanamine , is characterized by the presence of a chlorophenyl group and a trifluoromethylphenyl group attached to a methanamine backbone. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development. The electronegative nature of the trifluoromethyl substituent contributes to the compound's interactions with biological targets, potentially influencing its pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Analgesic Effects : Compounds similar to this compound have shown promise in pain relief applications.
- Enzyme Inhibition : Studies have demonstrated that such compounds can inhibit specific enzymes, which is crucial for therapeutic efficacy.
Enzyme Inhibition Studies
A notable study evaluated the inhibitory effects of various derivatives on cyclooxygenase (COX) and lipoxygenases (LOX). The results indicated moderate inhibition of COX-2 and LOX-5/15 by similar compounds, suggesting potential anti-inflammatory properties.
| Compound | COX-2 Inhibition (IC50 μM) | LOX-5 Inhibition (IC50 μM) |
|---|---|---|
| 3b | 10.4 | 7.7 |
| 3e | 5.4 | 9.9 |
| 3d | 24.3 | 30.1 |
Cytotoxicity Assessments
Cytotoxicity studies against breast cancer cell lines (MCF-7) revealed that certain derivatives exhibited significant cytotoxic effects, indicating potential applications in cancer therapy.
| Compound | MCF-7 Cell Line IC50 (μM) |
|---|---|
| 3b | 18.1 |
| 3e | 13.2 |
Molecular Docking Studies
In silico molecular docking studies have been conducted to understand the binding interactions of this compound with various protein targets. These studies revealed that the trifluoromethyl group enhances binding affinity through hydrogen bonding interactions with key residues in enzyme active sites.
Case Studies
- Anti-cancer Activity : A derivative of this compound was tested for its ability to inhibit growth in MCF-7 cells, showing promising results that warrant further investigation into its mechanism of action.
- Anti-inflammatory Effects : The compound's structural analogs were evaluated for their anti-inflammatory properties through COX inhibition assays, demonstrating moderate activity which could be beneficial in developing anti-inflammatory drugs.
Q & A
Q. Table 1: Comparison of Synthetic Yields Under Varied Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | EtOH | 80 | 72 |
| Raney Ni | THF | 60 | 65 |
| None | DMF | 120 | 38 |
| Data adapted from and . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
